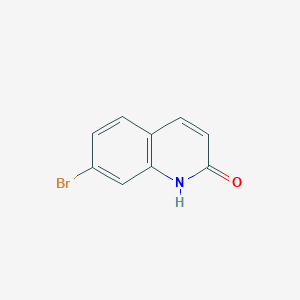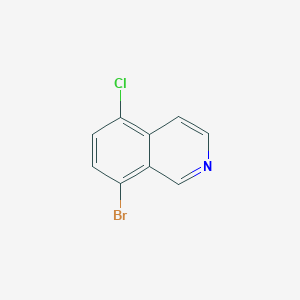
8-Bromo-5-chloroisoquinoline
説明
8-Bromo-5-chloroisoquinoline is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is structurally related to other bromo-chloro substituted hydroxyquinolines, which have been studied for various applications, including their use as photolabile protecting groups and their vibrational spectroscopic properties.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) was synthesized for carboxylic acids, showing greater efficiency than other caging groups and potential for in vivo use due to its solubility and low fluorescence . Another study investigated the synthesis of 8-chloro-3,4-dihydroisoquinoline through directed ortho-lithiation and Friedel-Crafts reaction, followed by various transformations to produce potential drug candidates .
Molecular Structure Analysis
Vibrational spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra, have been conducted on compounds such as 7-bromo-5-chloro-8-hydroxyquinoline (BCHQ). These studies used ab initio and density functional theory (DFT) to optimize the geometry and compare experimental vibrational frequencies with theoretical calculations, finding good agreement between them . Comparative studies have also been performed on dibromo and dichloro derivatives of 8-hydroxyquinoline to understand the effects of halogen substituents on vibrational frequencies .
Chemical Reactions Analysis
The reactivity of bromo-chloro substituted isoquinolines has been explored, with studies detailing the chlorination, iodination, and bromination of various methylquinoline derivatives. For example, 5-chloro- and 5-iodo-8-methylquinoline were obtained by halogenation in the presence of silver sulfate, and further bromination with N-bromosuccinimide led to halo-8-(bromomethyl)quinolines . Additionally, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents has been studied, yielding various substituted quinazoline diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-chloro substituted hydroxyquinolines have been analyzed through various computational methods. The molecular stability, bond strength, and electronic properties such as HOMO-LUMO energies and charge transfer have been investigated using Natural Bond Orbital (NBO) analysis. Electron density isosurface mapping with electrostatic potential (ESP) has provided insights into the size, shape, charge density distribution, and sites of chemical reactivity . The structure analysis of 7-bromoquinolin-8-ol has revealed intermolecular and weak intramolecular hydrogen bonding, influencing the solid-state packing of the molecules .
科学的研究の応用
Chemical Reactions and Mechanisms : A study by Zoltewicz and Oestreich (1991) discussed the nature of reactions involving 4-haloisoquinolines and amide ion in ammonia, highlighting significant competition between SRN1 substitution and σ complex formation. This research provides insight into the chemical behavior and reaction pathways of halogenated isoquinolines, including compounds like 8-Bromo-5-chloroisoquinoline (J. Zoltewicz & Terence M. Oestreich, 1991).
Enzyme Inhibition : Chijiwa, Hagiwara, and Hidaka (1989) synthesized selective inhibitors for casein kinase I, including compounds related to 8-Bromo-5-chloroisoquinoline. Their research showed that these compounds could be useful in elucidating the biological significance of casein kinase I-mediated reactions (T. Chijiwa, M. Hagiwara, & H. Hidaka, 1989).
Synthesis and Characterization : Tochilkin et al. (1983) discussed the aromatic chlorination and iodination of 8-methylquinoline, which is closely related to the study of halogenated isoquinolines like 8-Bromo-5-chloroisoquinoline. Their research contributes to the broader understanding of the synthesis and properties of such compounds (A. I. Tochilkin, I. N. Gracheva, I. R. Kovel'man, & E. P. Prokof'ev, 1983).
Spectroscopic Studies : Comparative vibrational spectroscopic studies by Lakshmi, Balachandran, and Janaki (2011) on derivatives of hydroxyquinoline, such as 5,7-dibromo-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline, provide insights into the effects of halogen substituents on vibrational frequencies, which are relevant to understanding the properties of 8-Bromo-5-chloroisoquinoline (A. Lakshmi, V. Balachandran, & A. Janaki, 2011).
Corrosion Inhibition : Rbaa et al. (2020) and Rbaa et al. (2018) conducted experimental and computational studies on the corrosion inhibition of mild steel by novel 8-hydroxyquinoline derivatives, demonstrating the potential of halogenated isoquinolines in industrial applications (M. Rbaa, M. Ouakki, M. Galai, Avni Berisha, B. Lakhrissi, C. Jama, I. Warad, & A. Zarrouk, 2020) and (M. Rbaa, H. Lgaz, Y. Kacimi, B. Lakhrissi, F. Bentiss, & A. Zarrouk, 2018).
Safety And Hazards
8-Bromo-5-chloroisoquinoline is classified as dangerous according to the GHS06 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
8-bromo-5-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXRVDCXURGJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590599 | |
| Record name | 8-Bromo-5-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-chloroisoquinoline | |
CAS RN |
927801-25-0 | |
| Record name | 8-Bromo-5-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-5-chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

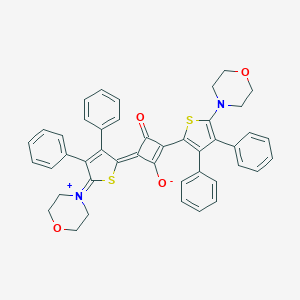
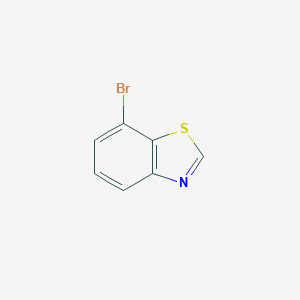


![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

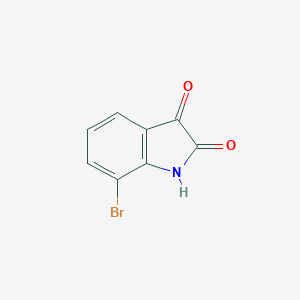
![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
